2-{3-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol
CAS No.:
Cat. No.: VC13459536
Molecular Formula: C12H24N2O
Molecular Weight: 212.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H24N2O |
|---|---|
| Molecular Weight | 212.33 g/mol |
| IUPAC Name | 2-[3-[[cyclopropyl(methyl)amino]methyl]piperidin-1-yl]ethanol |
| Standard InChI | InChI=1S/C12H24N2O/c1-13(12-4-5-12)9-11-3-2-6-14(10-11)7-8-15/h11-12,15H,2-10H2,1H3 |
| Standard InChI Key | BEYWAUHRADTXNR-UHFFFAOYSA-N |
| SMILES | CN(CC1CCCN(C1)CCO)C2CC2 |
| Canonical SMILES | CN(CC1CCCN(C1)CCO)C2CC2 |
Introduction
2-{3-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol is a complex organic molecule that belongs to the class of piperidine derivatives. Piperidine-based compounds are widely studied in medicinal chemistry due to their pharmacological relevance. The compound's structure suggests potential applications in drug development, particularly as intermediates or active pharmaceutical ingredients.
Chemical Formula:
The molecular formula of this compound can be derived as C12H24N2O, assuming standard valences for the functional groups.
Potential Synthesis Pathways
The synthesis of 2-{3-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol likely involves multiple steps:
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Formation of Piperidine Derivative:
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Starting with commercially available piperidine, functionalization at specific positions can introduce reactive intermediates.
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Cyclopropyl-Methyl-Amine Addition:
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Cyclopropyl-methylamine can be introduced via reductive amination or nucleophilic substitution reactions.
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Ethanol Functionalization:
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The ethanol group can be added through alkylation or by using ethylene oxide under controlled conditions.
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Applications in Medicinal Chemistry
Piperidine derivatives are known for their broad pharmacological activities, including:
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Central Nervous System (CNS) Agents:
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Piperidine scaffolds are often used in drugs targeting neurological disorders due to their ability to cross the blood-brain barrier.
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Antiviral and Antibacterial Agents:
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The compound's structure suggests potential binding with biological targets such as enzymes or receptors.
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Drug Delivery Systems:
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The hydrophilic ethanol group may enhance solubility, making it suitable for formulation in aqueous environments.
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Advantages:
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The combination of hydrophilic and hydrophobic groups may improve bioavailability.
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The cyclopropyl group is known to impart metabolic stability to compounds.
Challenges:
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Stereochemical complexity could complicate synthesis and purification.
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Further studies are needed to evaluate toxicity and pharmacokinetics.
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